6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 6th position and a fluorophenyl group at the 2nd position of the imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with 4-fluorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are often employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Oxidation Products: Oxidized forms of the parent compound.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
- 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
- 6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine
Comparison: 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
CAS No. |
944581-05-9 |
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Molecular Formula |
C12H7BrFN3 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7BrFN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H |
InChI Key |
DCJOLGXJMBTJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)F |
Origin of Product |
United States |
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